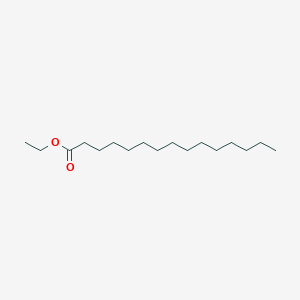

Ethyl pentadecanoate

説明

Ethyl pentadecanoate is not directly mentioned in the provided papers, but it is a type of fatty acid ester similar to the compounds discussed in the research. It is likely to be a waxy or oily substance, given its long carbon chain, and is used in various applications such as fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Synthesis Analysis

The synthesis of esters similar to ethyl pentadecanoate can be inferred from the papers. For instance, ethylene di-11-bromoundecanoate was synthesized as a model for the hydrophobic moiety of saturated phospholipids, indicating that bromination and esterification are key steps in the synthesis of long-chain esters . Additionally, the synthesis of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate involved the mixed anhydride method, which could be relevant for the synthesis of ethyl pentadecanoate .

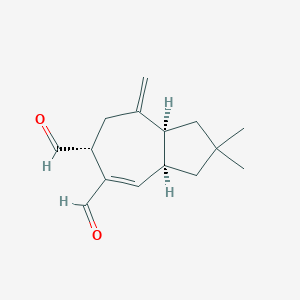

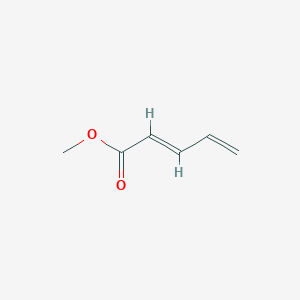

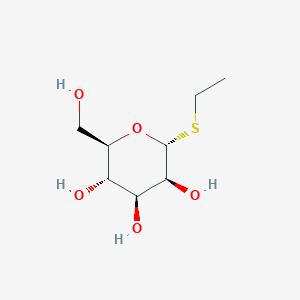

Molecular Structure Analysis

The molecular structure of ethyl pentadecanoate would consist of a long hydrocarbon chain with 15 carbon atoms, similar to the fully extended hydrocarbon chains observed in the crystal structure of ethylene di-11-bromoundecanoate . The ester functional group would be expected to influence the physical properties and reactivity of the molecule.

Chemical Reactions Analysis

While the papers do not directly address reactions of ethyl pentadecanoate, they do provide insights into the reactivity of related esters. For example, ethyl 2,3-pentadienoate was produced from a reaction involving ethyl (triphenylphosphoranylidene)acetate, indicating that phosphoranylidene compounds can be used to synthesize esters with multiple double bonds . The acylative C-C single-bond cleavage discussed in one paper could also be relevant to the reactivity of ethyl pentadecanoate .

Physical and Chemical Properties Analysis

The physical properties of ethyl pentadecanoate can be extrapolated from the properties of similar compounds. For instance, the crystalline nature and melting temperatures of isotactic copolymers of ethylene and 4-methyl-1,3-pentadiene suggest that ethyl pentadecanoate would also have a defined melting point and could exhibit crystallinity . The thermal properties and crystalline structure of ethylene/4-methyl-1-pentene copolymers further indicate that the monomer sequence distribution and composition significantly affect the physical properties of such esters .

科学的研究の応用

Viscosity Increase in Porous Media

Ethyl alcohol and pentadecane, including substances like ethyl pentadecanoate, were studied for their behavior in porous media. Specifically, their filtration through magnesia powder led to a notable increase in the viscosity of ethyl alcohol. This research helps in understanding the behavior of such compounds in gradient flows, potentially applicable in industrial and environmental processes (Migoun & Prokhorenko, 1988).

Olfactory Behavior in Insects

The olfactory responses of red flour beetles to various fatty acid esters, including compounds similar to ethyl pentadecanoate, were investigated. These studies are significant in understanding pest behavior and developing methods for pest control (Singh, Rangaswamy, & Majumder, 1985).

Synthesis of Bartlett Pear Constituents

A novel synthesis involving ethyl and methyl esters, related to ethyl pentadecanoate, was conducted to produce Bartlett pear constituents. Such synthetic methods are crucial in flavor and fragrance industry (Näf, Degen, & Ohloff, 1972).

Natural Compound Isolation

The isolation and characterization of compounds from unripe fruits of Nauclea latifolia, including fatty acid esters akin to ethyl pentadecanoate, were undertaken. This research has implications in medicinal plant studies and natural product chemistry (Ajoke, Kaita, Ilyas, & Usman, 2015).

Sustainability Metrics in Chemical Research

Research involving the sustainability metrics in the chemical process development chain, particularly in the production of higher alcohols from ethanol, highlights the importance of ethyl pentadecanoate-related compounds in sustainable chemical processes (Patel et al., 2015).

Matrix Effect in Alcoholic Beverages Analysis

The study of ethyl alcohol as an internal standard for the direct determination of volatile compounds in alcoholic beverages touches on the importance of understanding compounds like ethyl pentadecanoate in analytical chemistry (Charapitsa et al., 2021).

Biofuels from Biomass

Ethyl valerate and pentyl valerate, related to ethyl pentadecanoate, were produced from γ-valerolactone derived from lignocellulosic biomass. This study contributes to the development of biofuels and renewable energy resources (Chan-Thaw et al., 2013).

Biomedical Device Applications

The use of polymers in biomedical device applications, where ethyl pentadecanoate-related compounds might be involved, was explored, highlighting their potential in medical technology (Mills et al., 2005).

PET Tracers in Myocardial Fatty Acid Metabolism

The synthesis of a PET probe, potentially related to compounds like ethyl pentadecanoate, for assessing myocardial fatty acid metabolism, indicates the significance of such compounds in medical diagnostics (Tu et al., 2010).

Copolymerization in Chemical Synthesis

The copolymerization of ethylene with α-olefins, including compounds similar to ethyl pentadecanoate, was studied, demonstrating their role in advanced polymer chemistry (Leone et al., 2014).

Group Transfer Polymerization

Group transfer polymerization involving polyunsaturated esters related to ethyl pentadecanoate was investigated, showing their relevance in polymer science and engineering (Hertler et al., 1988).

Serum Analysis for Ethanol Metabolites

The development of a method for determining ethanol metabolites in serum, involving compounds related to ethyl pentadecanoate, is significant in clinical chemistry and forensic science (Morini et al., 2007).

99mTechnetium Fatty Acid Synthesis

The synthesis of a 99mTc-labeled fatty acid, similar to ethyl pentadecanoate, for medical imaging, shows the potential of such compounds in nuclear medicine (Jones et al., 1994).

Chemistry Education Research

Ethyl bromide, related to ethyl pentadecanoate, was used as a case study in chemistry education, demonstrating the role of such compounds in teaching and learning in chemistry (Li-rong, 2010).

Molecular Reorientation Study

The study of molecular reorientation of pentadecanoic acid at the water-air interface, relevant to ethyl pentadecanoate, provides insights into phase transitions and molecular behavior (Rasing, Shen, Kim, & Grubb, 1985).

Acid-Promoted Reactions in Organic Chemistry

The reactions of ethyl linoleate with nitrite ions, similar in structure to ethyl pentadecanoate, were explored, revealing complex patterns of products important in organic chemistry and biochemistry (Napolitano, Camera, Picardo, & d’Ischia, 2000).

特性

IUPAC Name |

ethyl pentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEYJUIKYIKULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

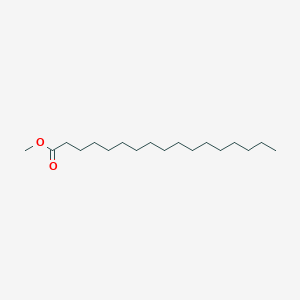

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194057 | |

| Record name | Ethyl pentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl pentadecanoate | |

CAS RN |

41114-00-5 | |

| Record name | Ethyl pentadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41114-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pentadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041114005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41114-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl pentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pentadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PENTADECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ2A096Y4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)